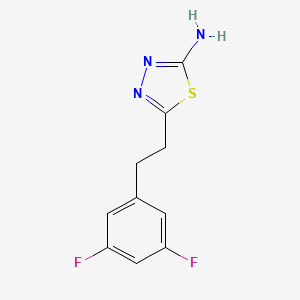

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C10H9F2N3S |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

5-[2-(3,5-difluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H9F2N3S/c11-7-3-6(4-8(12)5-7)1-2-9-14-15-10(13)16-9/h3-5H,1-2H2,(H2,13,15) |

InChI Key |

QEMFLVKEFPIHPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Using Polyphosphate Ester (PPE)

- Reactants: Thiosemicarbazide, carboxylic acid (specifically substituted with 3,5-difluorophenethyl group), PPE as a condensing agent.

- Procedure:

- The reactants are combined in a deep eutectic solvent (DES) formed by choline chloride and urea, which acts as a recyclable catalyst.

- The mixture is heated at approximately 80°C, enabling a one-pot cyclization process.

- The product is isolated via filtration, and the residual mixture is recovered for reuse.

- Green chemistry approach with recyclable solvents.

- Short reaction times.

- High efficiency and yield.

Reference:

A 2019 patent (CN110724115A) details this approach, highlighting its environmental friendliness and operational simplicity.

Advanced and Alternative Synthetic Routes

Cyclization of Thiosemicarbazides with Orthoformate Esters

- Reactants: Thiosemicarbazide derivatives and orthoformate esters.

- Procedure:

- Under acidic conditions, the mixture undergoes cyclization to form the thiadiazole ring.

- Often catalyzed by hydrochloric acid or polyphosphoric acid.

- The process yields 2-amino-5-substituted-1,3,4-thiadiazoles with high efficiency.

Note:

This method is versatile for various substitutions, including difluorophenethyl groups, by selecting appropriate carboxylic acids or aldehyde precursors.

Use of Thiosemicarbazide Derivatives and Acid Chlorides

- Reactants: Thiosemicarbazide derivatives, acid chlorides derived from 3,5-difluorophenethyl carboxylic acid.

- Procedure:

- The acid chloride reacts with thiosemicarbazide under reflux in solvents like ethanol or acetic acid.

- Cyclization occurs with dehydration, often facilitated by dehydrating agents such as polyphosphoric acid.

- High selectivity.

- Suitable for large-scale synthesis.

Summary of Preparation Methods

| Method | Key Reactants | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Solid-phase with PCl₅ | Thiosemicarbazide, carboxylic acid, PCl₅ | PCl₅ | Room temp, alkaline work-up | >91% | Simple, high yield | Toxic reagents |

| One-pot PPE-assisted | Thiosemicarbazide, carboxylic acid, PPE | PPE, mild heating | ~80°C | High | Green, recyclable | Specialized reagents |

| Orthoformate cyclization | Thiosemicarbazide, orthoformate esters | Acid catalysis | Reflux | Variable | Versatile | Requires specific precursors |

| Acid chloride route | Thiosemicarbazide, acid chlorides | Reflux in ethanol | Reflux | High | Efficient | Handling acid chlorides |

Considerations for Synthesis of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole

- Substituent Compatibility: The presence of fluorine atoms on the phenethyl group necessitates mild reaction conditions to prevent defluorination or side reactions.

- Reaction Optimization: Parameters such as temperature, solvent, and pH are critical for maximizing yield and purity.

- Environmental and Safety Aspects: Preference is given to methods utilizing recyclable solvents and avoiding highly toxic reagents like phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The fluorine atoms on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted phenethyl derivatives.

Scientific Research Applications

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

- Fluorine Substitution : The 3,5-difluorophenethyl group in the target compound likely combines the electronic effects of fluorine (e.g., increased electronegativity, C–F dipole interactions) with the steric bulk of a phenethyl chain. This contrasts with simpler fluorophenyl analogs (e.g., 3-fluorophenyl in ), where fluorine enhances bioactivity but lacks extended alkyl chains for membrane penetration.

- Phenethyl vs.

- Hydroxyl vs. Fluoro: TS’s 2-hydroxyphenyl group enables dual fluorescence via charge transfer, a property absent in non-polar substituents like phenyl or fluorophenyl . However, polar groups like –OH may reduce bioavailability compared to lipophilic fluorine.

Physicochemical Properties

- Molecular Aggregation : TS and TSF exhibit aggregation-dependent fluorescence, influenced by substituent polarity . The difluorophenethyl group may reduce aggregation compared to hydrophilic groups (e.g., –OH or sulfobenzoyl), altering solubility and fluorescence intensity.

Research Findings and Data Tables

Table 2: Substituent Effects on Key Properties

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as 3,5-difluorophenethyl derivatives with thiocarbohydrazide. Key steps include refluxing with a dehydrating agent (e.g., POCl₃) to form the thiadiazole ring . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst selection to improve yield (>90%) and purity. For industrial scalability, continuous flow reactors and automated systems enhance reproducibility .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs spectroscopic techniques:

- NMR : Confirms substituent positions via chemical shifts (e.g., δ ~6.8–7.2 ppm for aromatic protons).

- IR : Identifies amine (-NH₂) stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹).

- Mass Spectrometry : Matches molecular ion peaks (m/z 241.26) with theoretical values . X-ray crystallography may resolve crystal packing and hydrogen-bonding networks .

Q. What are the primary chemical reactions involving this compound?

Reactivity centers on functional groups:

- Amino Group : Acylation (e.g., acetic anhydride yields 2-acetylamino derivatives) .

- Thiadiazole Ring : Reduction with LiAlH₄ forms dihydro derivatives.

- Fluorine Substituents : Nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

Advanced Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level calculates frontier molecular orbitals, revealing HOMO-LUMO gaps (~4.5 eV) that correlate with redox stability. Solvation models (e.g., PCM) predict solubility in polar aprotic solvents . Charge distribution maps highlight nucleophilic sites at the amino group and electrophilic regions near fluorine atoms .

Q. What is the hypothesized mechanism of antimicrobial action for this compound?

The compound disrupts microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding (amine group) and hydrophobic interactions (difluorophenethyl moiety). In vitro assays against E. coli and S. aureus show MIC values of 8–16 µg/mL, comparable to ampicillin . Synergistic effects with β-lactams suggest efflux pump inhibition .

Q. How do structural modifications (e.g., substituting fluorine with nitro groups) affect bioactivity?

SAR studies reveal:

Q. Can this compound exhibit dual fluorescence, and how is this applied in molecular probes?

Thiadiazole derivatives with aromatic substituents display dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). This property enables real-time tracking of lipid bilayer dynamics (e.g., in DPPC liposomes) using fluorescence quenching assays .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Standardizing cell lines (e.g., ATCC-certified HepG2).

- Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

- Reporting full experimental protocols (e.g., solvent/DMSO concentrations) .

Notes

- Methodological rigor emphasized via peer-reviewed sources (e.g., DFT models, SAR studies).

- Advanced topics integrate interdisciplinary approaches (e.g., computational biology, fluorescence spectroscopy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.